molecular formula C24H24BNO2 B1429268 9-Phenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole CAS No. 1246669-45-3

9-Phenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole

Cat. No.: B1429268
CAS No.: 1246669-45-3
M. Wt: 369.3 g/mol
InChI Key: WUXIRZBTTICLCG-UHFFFAOYSA-N
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Description

Brief Overview of Boron-Containing Carbazole Derivatives in Materials Science

Boron-containing carbazole derivatives have emerged as critical materials in organic electronics due to their unique electronic and optical properties. The incorporation of boron into carbazole frameworks enhances electron-deficient characteristics, enabling efficient charge transport and tunable luminescence. For instance, boron’s empty p-orbital facilitates intramolecular charge transfer (ICT), which is essential for thermally activated delayed fluorescence (TADF) in organic light-emitting diodes (OLEDs). Recent studies highlight their utility in nonlinear optics (NLO), where boron–nitrogen carbazole (BNCz) chromophores exhibit exceptional hyperpolarizabilities.

The structural flexibility of these derivatives allows precise modulation of energy levels. For example, 2,7-carbazole-based triarylboranes demonstrate blue emission with quantum yields exceeding 80%, making them viable candidates for deep-blue OLED emitters. Additionally, boron’s Lewis acidity enables reversible covalent bonding with diols, expanding applications into sensing and dynamic covalent chemistry.

Properties

IUPAC Name

9-phenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24BNO2/c1-23(2)24(3,4)28-25(27-23)17-14-15-20-19-12-8-9-13-21(19)26(22(20)16-17)18-10-6-5-7-11-18/h5-16H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUXIRZBTTICLCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=CC=CC=C4N3C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246669-45-3
Record name 9-Phenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Phenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole typically involves the reaction of 9-phenylcarbazole with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen, and requires a base like potassium carbonate (K2CO3) to facilitate the coupling reaction . The reaction conditions often include heating the mixture to reflux for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

9-Phenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Organic Electronics

Organic Light Emitting Diodes (OLEDs) : The compound has been studied for its potential use in OLED technology. Its ability to act as an electron transport layer improves the efficiency and brightness of OLEDs. Research indicates that integrating this compound can enhance the overall performance of light-emitting devices by improving charge balance and reducing energy loss during operation .

Photovoltaics

Organic Photovoltaic Cells (OPVs) : The structure of 9-Phenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole makes it suitable for use in organic photovoltaic cells. Its boron-containing moiety can facilitate better light absorption and charge separation, which are critical for enhancing the efficiency of solar cells .

Chemical Sensors

Fluorescent Sensors : The compound exhibits fluorescence properties that can be harnessed in chemical sensing applications. Its ability to selectively bind with certain ions or molecules allows it to be used as a sensor for detecting environmental pollutants or biological markers .

Case Study 1: OLED Efficiency Improvement

A study published in Advanced Functional Materials demonstrated that incorporating this compound into OLED devices resulted in a 30% increase in luminous efficiency compared to devices without this compound. The research highlighted the importance of the boron moiety in facilitating electron transport and reducing recombination losses .

Case Study 2: OPV Performance Enhancement

In research conducted at a leading university, the integration of this compound into OPV cells led to improved power conversion efficiencies (PCE) of up to 12%. The study attributed this enhancement to the compound's ability to form favorable intermolecular interactions that promote effective charge transport .

Comparative Analysis of Applications

Application AreaBenefitsChallenges
Organic ElectronicsEnhanced efficiency in OLEDsStability issues under prolonged exposure
PhotovoltaicsImproved PCE in OPVsMaterial cost and scalability
Chemical SensorsHigh selectivity and sensitivityLimited range of detectable substances

Mechanism of Action

The primary mechanism of action for 9-Phenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole involves its role as a boronic ester in the Suzuki-Miyaura cross-coupling reaction. The palladium catalyst facilitates the formation of a palladium-boron complex, which undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired biaryl or styrene product . The molecular targets and pathways involved include the activation of the boronic ester and the halide substrates by the palladium catalyst .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Boronate Substitution Patterns

9-Phenyl-3,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole (36BCzB)
  • Structure : Boronate esters at 3- and 6-positions of the carbazole core.
  • Molecular Formula: C₃₀H₃₅B₂NO₄; Molecular Weight: 495.24 g/mol .
  • Properties : Higher symmetry and molecular weight compared to the 2-substituted analog. Melting point: 238–242°C .
  • Applications: Used in non-fullerene acceptors (NFAs) for organic photovoltaics and electroluminescent materials due to dual reactivity in cross-coupling .
9-Phenyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-9H-carbazole
  • Structure : Boronate ester at the 3-position of carbazole, linked to a para-substituted phenyl ring.
  • Molecular Formula : C₃₀H₂₉BN₂O₂; Molecular Weight : 445.37 g/mol .
  • Applications : Enhances conjugation for charge transport in organic semiconductors.
(9-Phenyl-9H-carbazol-2-yl)boronic Acid (2BCzB)
  • Structure : Boronic acid at the 2-position (unprotected precursor of the main compound).
  • Molecular Formula: C₁₈H₁₄BNO₂; Molecular Weight: 287.12 g/mol .
  • Reactivity : Less stable than the pinacol ester but critical for in situ coupling reactions.

Functional Group and Substitution Effects

Electronic and Steric Considerations
  • 2-Substituted Boronate (Main Compound) :
    • The 2-position substitution minimizes steric hindrance, enabling efficient cross-coupling .
    • Electron-withdrawing boronate enhances carbazole’s electron-deficient character, improving charge transport in optoelectronic devices .
  • 3,6-Disubstituted Boronate (36BCzB) :
    • Dual reactivity allows for polymerization or dendritic structures, useful in conjugated polymers for light-emitting diodes (OLEDs) .
    • Higher melting point due to increased symmetry and molecular packing .
Alkyl vs. Aryl Substitutions
  • 9-(2-Ethylhexyl)-carbazole Derivatives :
    • Alkyl chains (e.g., 2-ethylhexyl) improve solubility in organic solvents but reduce crystallinity .
    • Example: 5,5′-Bis[9-(2-ethylhexyl)-9H-carbazol-3-yl]-4,4′-diphenyl-2,2′-bithiazole is used in solution-processable semiconductors .

Research Findings and Performance Data

Photophysical Properties

  • Main Compound : Exhibits blue room-temperature phosphorescence (RTP) in host-guest systems, though less efficient than 3,6-disubstituted analogs due to reduced rigidity .
  • 36BCzB : Demonstrates ultralong RTP (>1 s) in rigid matrices, attributed to enhanced intersystem crossing from heavy atom effects .

Biological Activity

9-Phenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole is a compound that has garnered interest in the fields of organic electronics and medicinal chemistry. Its unique structural features, including the incorporation of boron-containing dioxaborolane groups, suggest potential applications in various biological systems and materials science. This article explores the biological activity of this compound through a review of relevant studies and findings.

Chemical Structure

The compound can be represented by the following structural formula:

C22H26BO4\text{C}_{22}\text{H}_{26}\text{B}\text{O}_{4}

This structure features a carbazole core substituted at the 9-position with a phenyl group and at the 2-position with a dioxaborolane moiety.

Anticancer Properties

Recent studies have indicated that carbazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Case Study:
A study conducted by Wong et al. (2006) demonstrated that carbazole derivatives could inhibit the growth of human cancer cells in vitro. The mechanisms involved include the modulation of apoptotic pathways and the disruption of cell cycle progression.

CompoundCell Line TestedIC50 Value (µM)Mechanism
9-PhenylcarbazoleHeLa15Apoptosis induction
This compoundMCF712Cell cycle arrest

Antimicrobial Activity

The antimicrobial potential of carbazole derivatives has also been investigated. Research indicates that certain derivatives possess activity against both Gram-positive and Gram-negative bacteria.

Findings:
A study published in the Journal of Medicinal Chemistry highlighted that carbazole-based compounds exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli.

Table: Antimicrobial Activity

CompoundBacterial StrainZone of Inhibition (mm)
9H-Carbazole Derivative AS. aureus18
This compoundE. coli15

Mechanistic Insights

The biological activities of this compound can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation: The compound may induce oxidative stress in cells leading to apoptosis.
  • Inhibition of Key Enzymes: Similar compounds have been shown to inhibit enzymes involved in cancer cell metabolism.
  • DNA Interaction: Some studies suggest that carbazole derivatives can intercalate into DNA strands disrupting replication processes.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 9-phenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole, and how are impurities removed?

Answer:

  • Suzuki-Miyaura Coupling : A Pd-catalyzed cross-coupling reaction between brominated carbazole precursors and pinacol boronic esters under inert atmosphere (e.g., N₂) is widely used. For example, a 72% yield was achieved using 5,8-dibromo-1-phenylcarbazole, n-butyllithium, and 2-isopropoxy-4,4,5,5-tetramethyl-dioxaborolane in THF at −78°C to room temperature .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) and recrystallization (ethanol/dichloromethane) are effective for isolating the product. reports 70% yield after column purification .

Q. What spectroscopic and crystallographic techniques validate the structural integrity of this compound?

Answer:

  • NMR Analysis :
    • ¹H/¹³C NMR : Confirms aromatic proton environments and substituent integration. For example, δ 8.11 ppm (d, J = 7.5 Hz) corresponds to carbazole protons, while δ 1.24 ppm (s, 12H) confirms pinacol methyl groups .
    • ¹¹B NMR : A broad peak at δ 31.1 ppm verifies the boron-dioxaborolane moiety .
  • X-ray Crystallography : Orthorhombic crystal system (Pbca space group) with a planar carbazole core (r.m.s. deviation = 0.035 Å) and dihedral angles (65.0°–115.0°) between carbazole and phenyl rings .

Advanced Research Questions

Q. How can discrepancies in crystallographic dihedral angles (e.g., 65.0° vs. 115.0°) be resolved during structural refinement?

Answer:

  • Refinement Software : Use SHELXL97 for full-matrix least-squares refinement. Adjust weighting schemes and anisotropic displacement parameters to minimize R-factor discrepancies (e.g., R₁ = 0.093, wR₂ = 0.242 in ) .
  • Data Quality : Ensure high-resolution data (θmax > 25°, redundancy > 4) and apply multi-scan absorption corrections (e.g., Tmin/Tmax = 0.9/1.0) .
  • Validation Tools : Cross-check with CCDC databases (e.g., Allen et al., 1987 bond lengths) to identify outliers .

Q. What strategies optimize reaction yields when synthesizing boronated carbazole derivatives?

Answer:

  • Catalyst Screening : Pd(dppf)Cl₂ (1–3 mol%) outperforms Pd₂(dba)₃ in Suzuki couplings, achieving 75–80% yields .
  • Temperature Control : Reflux in dioxane (130°C) or DMF (150°C) improves boron incorporation efficiency .
  • Stoichiometry : Excess boronic ester (1.2–1.5 eq) and KOAc (3 eq) enhance coupling kinetics .

Q. How does the electronic structure of this compound influence its performance in optoelectronic devices?

Answer:

  • Planarity and Charge Transport : The planar carbazole core facilitates π-π stacking, critical for hole transport in organic solar cells (e.g., fill factor improvement in DI3TCz-based devices) .
  • Substituent Effects : Electron-withdrawing dioxaborolane groups stabilize LUMO levels (−2.1 eV), enhancing electron-accepting properties in donor-acceptor systems .
  • TD-DFT Modeling : Predicts absorption spectra (λmax ~ 350 nm) for device design .

Q. How should researchers address challenges in detecting boron-related signals during spectroscopic analysis?

Answer:

  • ¹¹B NMR Optimization : Use high-field instruments (≥400 MHz) and decoupling to reduce line broadening. A peak at δ 31.1 ppm (¹¹B) is typical for dioxaborolanes .
  • HRMS Validation : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 384.1896) with DART ionization to avoid fragmentation .
  • X-ray Fluorescence : Complementary elemental analysis (B% = 4.3%) ensures stoichiometric accuracy .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-Phenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole
Reactant of Route 2
Reactant of Route 2
9-Phenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole

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